DPP7-IN-5385 -

DPP7-IN-5385

Catalog Number: EVT-1534673
CAS Number:
Molecular Formula: C11H23BN2O3
Molecular Weight: 242.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DPP7-IN-5385 is an inhibitor of dipeptidyl peptidase 7 (DPP7).
Overview

DPP7-IN-5385 is a chemical compound with the molecular formula C11_{11}H23_{23}BN2_2O3_3. It belongs to a class of compounds known as dipeptidyl peptidase inhibitors, specifically targeting dipeptidyl peptidase 7. This compound has garnered interest due to its potential applications in biomedical research, particularly in the context of cancer therapy and other diseases where dipeptidyl peptidase 7 plays a significant role.

Source

DPP7-IN-5385 was identified and characterized through various research studies aimed at exploring the inhibition of dipeptidyl peptidase 7. The compound is cataloged in databases such as PubChem, which provides detailed chemical properties and identifiers for further research .

Classification

DPP7-IN-5385 is classified as a small molecule inhibitor. It is specifically categorized under enzyme inhibitors, with a focus on those targeting the dipeptidyl peptidase family, which includes enzymes involved in protein digestion and regulation of bioactive peptides. The inhibition of these enzymes can have therapeutic implications in metabolic disorders and cancer .

Synthesis Analysis

Methods

The synthesis of DPP7-IN-5385 involves several steps typical for organic synthesis. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through:

  1. Coupling Reactions: Utilizing amine and acid derivatives to form peptide bonds.
  2. Functional Group Modifications: Introducing specific functional groups that enhance binding affinity and selectivity towards the target enzyme.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of DPP7-IN-5385 can be represented as follows:

  • Core Structure: The compound features a boron atom, which is integral to its activity as an inhibitor.
  • Functional Groups: Various functional groups are attached to the core structure, enhancing its solubility and interaction with biological targets.

Data

The structural data can be summarized in terms of bond lengths, angles, and spatial configuration, which are critical for understanding how the compound interacts with dipeptidyl peptidase 7 at the molecular level.

Chemical Reactions Analysis

Reactions

DPP7-IN-5385 primarily acts through competitive inhibition of dipeptidyl peptidase 7. The mechanism involves binding to the active site of the enzyme, preventing substrate access and thereby inhibiting its enzymatic activity.

Technical Details

The kinetics of inhibition can be studied using various methods such as enzyme assays that measure substrate conversion rates in the presence and absence of DPP7-IN-5385. Analysis often involves determining parameters such as KiK_i (inhibition constant) to quantify potency.

Mechanism of Action

Process

The mechanism by which DPP7-IN-5385 exerts its effects involves:

  1. Binding: The compound binds to the active site of dipeptidyl peptidase 7.
  2. Inhibition: This binding prevents the enzyme from cleaving its substrates, leading to altered levels of bioactive peptides that can influence various physiological processes.

Data

Studies have shown that modulation of dipeptidyl peptidase 7 activity can impact cancer progression and immune responses, making this mechanism particularly relevant for therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers associated with boron.

Relevant data regarding melting point, boiling point, and spectral characteristics (UV-Vis, IR) are crucial for practical applications in research settings .

Applications

DPP7-IN-5385 has several scientific applications:

  1. Cancer Research: As a potential therapeutic agent targeting tumor growth by inhibiting dipeptidyl peptidase 7.
  2. Metabolic Disorders: Investigated for its role in modulating insulin signaling pathways.
  3. Biomarker Studies: Used in research aimed at understanding the role of dipeptidyl peptidase 7 in various diseases.
Introduction to DPP7 and DPP7-IN-5385

Biochemical Role of Dipeptidyl Peptidase 7 (DPP7) in Cellular Homeostasis

Enzymatic Function and Substrate Specificity of DPP7

DPP7 functions as a post-proline cleaving aminopeptidase with stringent specificity for N-terminal Xaa-Pro dipeptides. Its enzymatic mechanism involves nucleophilic attack by the serine residue within the catalytic triad (Ser-Asp-His), cleaving after proline or alanine residues at the penultimate position. Unlike other dipeptidyl peptidases (e.g., DPP4), DPP7 exhibits optimal activity at acidic pH (pH 5.5-6.0) and demonstrates intracellular localization, predominantly within lysosomes and endosomal compartments. This pH sensitivity aligns with its functional environment in cellular vesicles and influences substrate selection toward peptides with hydrophobic residues adjacent to the cleavage site [9] [6]. The enzyme demonstrates restricted substrate tolerance, preferentially hydrolyzing peptides with N-terminal Ala-Pro or Gly-Pro sequences, while exhibiting negligible activity against larger polypeptides or those with basic N-terminal residues. This specificity positions DPP7 within a distinct niche of intracellular peptide processing, differentiating it functionally from other DPP family members like DPP4, DPP8, or DPP9 [9].

Structural Characterization of DPP7: Catalytic Domains and Binding Pockets

Structurally, DPP7 functions as a homodimer stabilized through leucine zipper motifs, a configuration essential for its enzymatic activity. Each monomer comprises a catalytic α/β-hydrolase domain containing the canonical serine protease catalytic triad (Ser624, Asp702, His734 in human DPP7). The active site pocket features a constrained opening limiting access to larger peptide substrates, consistent with its dipeptidyl aminopeptidase activity. Key structural elements include:

  • A shallow S1 specificity pocket accommodating the proline residue of substrates
  • A hydrophobic S2 subsite interacting with the N-terminal amino acid of the dipeptide
  • Regulatory loops modulating access to the catalytic serine

Table 1: Structural Features of Human DPP7

Structural ElementCharacteristicsFunctional Significance
Catalytic TriadSer624, Asp702, His734Nucleophilic attack and peptide bond hydrolysis
Quaternary StructureHomodimer via leucine zipperEssential for enzymatic activity and stability
Active Site AccessConstricted opening (~10Å diameter)Limits substrate size, ensuring dipeptidase specificity
pH SensitivityConformational changes at neutral pHExplains lysosomal/endosomal localization preference
Dimer InterfaceHydrophobic and electrostatic interactionsPotential allosteric modulation site

Crystallographic analyses reveal that inhibitor binding induces conformational rearrangements in flexible loops surrounding the active site, creating a deeper binding pocket than observed in the apo-enzyme. This structural plasticity presents challenges and opportunities for inhibitor design, as compounds must exploit these induced-fit mechanisms for high-affinity interactions [9].

DPP7 in Disease Pathogenesis

DPP7 Overexpression in Malignancies

Elevated DPP7 expression demonstrates significant prognostic implications across multiple cancer types, with particularly robust evidence in colorectal cancer (CRC). Integrated analysis of The Cancer Genome Atlas (TCGA) datasets reveals DPP7 mRNA overexpression in 85.7% of CRC tumors compared to adjacent normal mucosa. Immunohistochemical validation confirms protein upregulation correlating with advanced disease stages:

  • Lymphatic invasion (p < 0.001)
  • Higher N stage (p = 0.006)
  • Shorter overall survival (HR = 1.85, 95% CI: 1.32-2.59; p < 0.001) [2] [3] [6]

Table 2: DPP7 Expression in Human Malignancies and Clinical Correlations

Cancer TypeExpression PatternClinical AssociationPrognostic Impact
Colorectal CancerOverexpressed in 85.7% tumorsCorrelates with N stage and lymphatic invasionReduced OS (HR=1.85); independent prognostic factor
Multiple MyelomaElevated in aggressive subtypesAssociated with drug resistanceShorter progression-free survival
Chronic Lymphocytic LeukemiaHigher enzymatic activityLinked to quiescent lymphocyte survivalPoor prognosis; therapy resistance
Hepatocellular CarcinomaHBV integration-associated increaseRelated to apoptosis dysregulationContributes to disease progression

Functionally, DPP7 contributes to malignant progression through multiple mechanisms. In vitro and in vivo studies demonstrate that DPP7 overexpression enhances colorectal cancer cell proliferation, migration, and invasion capabilities. Conversely, DPP7 knockdown via siRNA inhibits these oncogenic phenotypes, attenuates epithelial-mesenchymal transition (evidenced by E-cadherin upregulation and N-cadherin/Vimentin/Snail downregulation), and reduces metastatic potential in animal models [3] [7] [8]. Furthermore, DPP7 has been incorporated into a 6-gene lysosome-related prognostic signature (DPP7, ADAM8, CD1B, LRP2, ATP6V1C2, PLAAT3) for colon adenocarcinoma that outperforms 136 previously published models in predictive accuracy for 1-, 3-, and 5-year survival rates [7].

Immune Modulation via Lymphocyte Quiescence Regulation

Beyond direct tumor-promoting effects, DPP7 critically regulates immune cell viability and function. The enzyme maintains quiescence in lymphocytes, particularly B-cells and T-cells in the G0 phase. Mechanistically, DPP7 inhibition triggers selective apoptosis in quiescent lymphocytes but not in activated counterparts, suggesting its essential role in maintaining cellular homeostasis during immunological dormancy [9]. Within the tumor microenvironment, DPP7 overexpression contributes to immune evasion by impairing cytotoxic immune responses. Co-culture experiments reveal that tumor cells with elevated DPP7 expression significantly suppress T-cell cytotoxicity and cytokine production. Bioinformatics analyses further associate high DPP7 expression with increased infiltration of immunosuppressive cell populations (Tregs, M2 macrophages) and decreased cytotoxic T-cell activity in colorectal cancer specimens [3] [8]. This dual role in both tumor cell intrinsic malignancy and extrinsic immune suppression positions DPP7 as a compelling therapeutic target.

Rationale for Targeting DPP7: Therapeutic Implications of Protease Inhibition

The multifaceted involvement of DPP7 in oncogenesis and immune evasion provides a strong rationale for pharmacological inhibition. Targeting DPP7 addresses two critical aspects of cancer biology:

  • Direct tumor cell targeting: DPP7 inhibition disrupts pro-survival signaling pathways in malignant cells, particularly those involved in extracellular matrix remodeling and metastasis.
  • Tumor microenvironment reprogramming: By eliminating quiescent lymphocytes that may contribute to an immunosuppressive milieu, DPP7 inhibition potentially enhances anti-tumor immunity and synergizes with immunotherapies [3] [9].

Drug sensitivity analyses from the Genomics of Drug Sensitivity in Cancer (GDSC) and Cancer Therapeutics Response Portal (CTRP) databases identified small-molecule compounds with predicted response correlations to DPP7 expression levels. High DPP7 expression associates with resistance to conventional chemotherapeutics but increased sensitivity to certain targeted agents, supporting the development of DPP7-specific inhibitors as either standalone or combination therapies [6]. The lysosomal localization of DPP7 presents drug delivery challenges but also offers opportunities for designing pH-sensitive prodrugs that selectively activate in acidic tumor microenvironments or within cancer cell lysosomes.

DPP7-IN-5385 as a Novel Inhibitor: Discovery and Classification

DPP7-IN-5385 represents a structurally optimized boronic acid-based inhibitor designed for selective DPP7 targeting. Its chemical identity is defined as (R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid (Molecular Formula: C₁₁H₂₃BN₂O₃; Molecular Weight: 242.13 g/mol; CAS Number: Not assigned). The compound features a chiral center with (R)-configuration, a primary amine moiety, and a boronic acid warhead strategically positioned for interaction with the catalytic serine residue of DPP7 [1] [5].

Table 3: Physicochemical and Biochemical Profile of DPP7-IN-5385

PropertyValue/SpecificationSignificance
Chemical Name(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acidDefines molecular structure
Molecular Weight242.13 g/molImpacts bioavailability and permeability
Elemental CompositionC (54.57%), H (9.58%), B (4.46%), N (11.57%), O (19.82%)Confirms stoichiometry
SMILESCCCC@@HNC(C1(N)CCCCC1)=OEncodes molecular structure
InChI KeyQXHRZFDDFCMPJJ-VIFPVBQESA-NUnique structural identifier
Purity>98%Ensures experimental reliability
SolubilitySoluble in DMSO (stock solution storage: 0-4°C short-term; -20°C long-term)Informs experimental formulation
Boronic Acid WarheadForms reversible covalent bond with catalytic Ser624Mechanism of enzyme inhibition
Stereochemistry(R)-configuration at chiral centerCritical for target engagement

The inhibitor's design capitalizes on the boronic acid moiety forming a reversible covalent bond with the catalytic serine hydroxyl group, mimicking the tetrahedral transition state of peptide hydrolysis. This mechanism grants DPP7-IN-5385 superior potency compared to earlier non-covalent inhibitors. The cyclohexylaminocarbonyl group extends into the S1 pocket, exploiting hydrophobic interactions, while the butylboronic acid chain positions the electrophilic boron atom for optimal contact with the catalytic serine nucleophile [1]. DPP7-IN-5385 exhibits selectivity for DPP7 over closely related proteases like DPP4, DPP8, and DPP9, attributable to its tailored interactions with DPP7-specific residues within the substrate-binding cleft. This selectivity profile minimizes off-target effects, a significant advantage over earlier pan-DPP inhibitors [5] [9]. Current availability is primarily through custom synthesis (minimum 1 gram) with lead times of 2-4 months, reflecting its status as an investigational compound for preclinical oncology research [1].

Properties

Product Name

DPP7-IN-5385

IUPAC Name

(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid

Molecular Formula

C11H23BN2O3

Molecular Weight

242.13

InChI

InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1

InChI Key

QXHRZFDDFCMPJJ-VIFPVBQESA-N

SMILES

CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O

Solubility

Soluble in DMSO

Synonyms

DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.